molecular formula C8H13BF3KO3 B13500384 Potassium trifluoro({[4-(methoxycarbonyl)oxan-4-yl]methyl})boranuide

Potassium trifluoro({[4-(methoxycarbonyl)oxan-4-yl]methyl})boranuide

Cat. No.: B13500384
M. Wt: 264.09 g/mol
InChI Key: SUKOVMIEJJGRKF-UHFFFAOYSA-N
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Description

Potassium trifluoro({[4-(methoxycarbonyl)oxan-4-yl]methyl})boranuide is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound is characterized by the presence of a trifluoroborate group, which imparts significant reactivity and stability, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro({[4-(methoxycarbonyl)oxan-4-yl]methyl})boranuide typically involves the reaction of a boronic acid derivative with potassium fluoride and a suitable organic substrate. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethyl sulfoxide under an inert atmosphere to prevent oxidation. The reaction conditions often require mild heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro({[4-(methoxycarbonyl)oxan-4-yl]methyl})boranuide undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Coupling Reactions: This compound is often used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form boronic acids or reduction to form boranes.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiols.

    Catalysts: Palladium catalysts are frequently used in coupling reactions.

    Solvents: Organic solvents such as tetrahydrofuran, dimethyl sulfoxide, and acetonitrile are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted borates can be formed.

    Coupling Products: Biaryl or vinyl-aryl compounds are typically formed in Suzuki-Miyaura coupling reactions.

    Oxidation and Reduction Products: Boronic acids and boranes are the major products of oxidation and reduction reactions, respectively.

Scientific Research Applications

Potassium trifluoro({[4-(methoxycarbonyl)oxan-4-yl]methyl})boranuide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is employed in the development of new drugs and therapeutic agents due to its ability to form stable carbon-boron bonds.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of potassium trifluoro({[4-(methoxycarbonyl)oxan-4-yl]methyl})boranuide involves the interaction of the trifluoroborate group with various molecular targets. In coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds through the catalytic cycle of the palladium catalyst. The trifluoroborate group enhances the stability and reactivity of the compound, allowing it to participate in a wide range of chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • Potassium trifluoro[(oxan-4-ylidene)methyl]boranuide
  • Potassium 4-methoxyphenyltrifluoroborate

Uniqueness

Potassium trifluoro({[4-(methoxycarbonyl)oxan-4-yl]methyl})boranuide is unique due to the presence of the methoxycarbonyl group, which imparts additional reactivity and stability compared to other trifluoroborate compounds. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring high stability and reactivity.

Properties

Molecular Formula

C8H13BF3KO3

Molecular Weight

264.09 g/mol

IUPAC Name

potassium;trifluoro-[(4-methoxycarbonyloxan-4-yl)methyl]boranuide

InChI

InChI=1S/C8H13BF3O3.K/c1-14-7(13)8(6-9(10,11)12)2-4-15-5-3-8;/h2-6H2,1H3;/q-1;+1

InChI Key

SUKOVMIEJJGRKF-UHFFFAOYSA-N

Canonical SMILES

[B-](CC1(CCOCC1)C(=O)OC)(F)(F)F.[K+]

Origin of Product

United States

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